molecular formula C21H26N4O B2811905 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide CAS No. 862810-15-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide

Cat. No.: B2811905
CAS No.: 862810-15-9
M. Wt: 350.466
InChI Key: FHTVEHLTWVSBDI-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor, showing promising results in both in vitro and in vivo assays . Additionally, it has been evaluated for its antimicrobial, antitubercular, and anticancer activities . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development and therapeutic interventions.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-4-7-16(8-5-2)20(26)23-18-13-17(10-9-15(18)3)19-14-25-12-6-11-22-21(25)24-19/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTVEHLTWVSBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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